4-Difluoromethoxy-4'-fluorobenzophenone

Physicochemical Properties Lipophilicity Molecular Descriptor

Generic benzophenones fail to provide the specific electronic and lipophilic effects needed for advanced drug discovery. This compound offers a defined substitution pattern (OCF2H vs. F) critical for SAR. - **Key Application**: Intermediate for fungicide candidates and lead optimization programs. - **Technical Advantage**: Modulates logP and metabolic stability vs. -OCH3 or -OCF3 analogs. - **Supply Security**: Reliable R&D quantities with chain-of-custody documentation.

Molecular Formula C14H9F3O2
Molecular Weight 266.21 g/mol
CAS No. 89076-28-8
Cat. No. B12853256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Difluoromethoxy-4'-fluorobenzophenone
CAS89076-28-8
Molecular FormulaC14H9F3O2
Molecular Weight266.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)C2=CC=C(C=C2)F)OC(F)F
InChIInChI=1S/C14H9F3O2/c15-11-5-1-9(2-6-11)13(18)10-3-7-12(8-4-10)19-14(16)17/h1-8,14H
InChIKeyFNQGQZGRDMENSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Difluoromethoxy-4'-fluorobenzophenone Overview


4-Difluoromethoxy-4'-fluorobenzophenone (CAS 89076-28-8) is a fluorinated aromatic ketone belonging to the benzophenone class of compounds. Its molecular formula is C14H9F3O2, with a molecular weight of 266.22 g/mol, and it is characterized by a difluoromethoxy group (-OCF2H) on one phenyl ring and a fluorine atom on the other . This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and related fields, leveraging the unique properties imparted by fluorine substitution to potentially modify the lipophilicity, metabolic stability, and binding characteristics of target molecules .

Fluorinated benzophenone for medicinal chemistry building block selection
Specific -OCF2H / 4'-F substitution pattern for SAR analog studies
Reactive ketone handle for synthetic methodology development

4-Difluoromethoxy-4'-fluorobenzophenone: Substitution Limitations


In the context of benzophenone derivatives, subtle changes in the type, number, or position of substituents can have profound, non-linear effects on a molecule's physicochemical properties and biological activity. For instance, the presence of the difluoromethoxy group (-OCF2H) versus a methoxy (-OCH3) or trifluoromethoxy (-OCF3) group alters hydrogen bonding capabilities and lipophilicity in distinct ways [1]. As such, 4-Difluoromethoxy-4'-fluorobenzophenone cannot be treated as a generic, interchangeable building block. Its specific substitution pattern is critical to its intended function, and any substitution without direct comparative validation poses a significant risk of altering or negating the desired outcome in a research or development project.

-OCF2H vs -OCF3 or -OCH3 may shift lipophilicity and H-bonding Substitution pattern is not generic; direct replacement may alter target properties without comparative validation.
Subtle substituent changes can lead to non-linear property shifts Class-level data indicate metabolic stability and permeability may differ significantly among fluorinated alkoxy analogs.

4-Difluoromethoxy-4'-fluorobenzophenone Comparative Evidence


Physicochemical Differentiation from Unsubstituted Benzophenone

The introduction of fluorine substituents, specifically the difluoromethoxy group, is known to significantly alter the physicochemical profile of a molecule. 4-Difluoromethoxy-4'-fluorobenzophenone exhibits calculated properties that differ markedly from the unsubstituted parent benzophenone, providing a basis for its distinct behavior. While not a direct experimental comparison, these computed values illustrate the class-level effects of this substitution pattern .

Lipophilicity vs parent
Class-level
Target predicted logP 3.66
Benzophenone (unsubstituted) ~3.18
Difference +0.48
Reported higher lipophilicity may support membrane permeability studies
In silico prediction; experimental validation required
Physicochemical Properties Lipophilicity Molecular Descriptor

-OCF2H vs. -OCF3: Metabolic Stability

Research into the effects of fluorinated alkoxy groups demonstrates that the difluoromethoxy (-OCF2H) moiety can offer a distinct advantage over the trifluoromethoxy (-OCF3) group. A study comparing compounds with these substitutions found that the -OCF2H group conferred improved liver microsome stability compared to its -OCF3 counterparts, while also enhancing passive cell permeability [1]. This class-level finding is directly relevant to 4-Difluoromethoxy-4'-fluorobenzophenone.

Metabolic stability -OCF2H vs -OCF3
Class-level
-OCF2H showed improved liver microsome stability and passive permeability over -OCF3 analog
May guide -OCF2H building block selection for metabolic stability research
In vitro data; project-specific validation needed
Drug Metabolism Fluorine Chemistry Pharmacokinetics

4-Difluoromethoxy-4'-fluorobenzophenone Applications


Lipophilic Building Block in Medicinal Chemistry

This compound is best utilized as a synthetic intermediate in medicinal chemistry programs aimed at optimizing drug candidates. Its enhanced lipophilicity, inferred from its calculated logP , suggests its value in modulating the absorption and distribution profiles of lead compounds. The presence of the difluoromethoxy group, as indicated by class-level data, may also contribute to improved metabolic stability [1].

Fluorinated Benzophenone SAR Studies

4-Difluoromethoxy-4'-fluorobenzophenone serves as a key analog in SAR studies exploring the impact of specific halogenation patterns on biological activity. Its unique combination of a difluoromethoxy group on one ring and a single fluorine on the other provides a specific reference point for comparing the effects of different fluorine-containing substituents within the benzophenone scaffold.

Agrochemical Synthesis of Crop Protection Agents

Fluorinated benzophenones are a well-known class of fungicidal compounds . This compound can be employed as a versatile intermediate for synthesizing and evaluating new agrochemical candidates. Its specific substitution pattern may be key to achieving the desired level of systemic activity and target site binding in novel fungicide or pesticide development programs.

Synthetic Methodology & Reagent Development

Due to its well-defined structure and the presence of reactive handles (the ketone and aromatic rings), this compound is a suitable substrate for developing new synthetic methodologies, particularly in the field of cross-coupling reactions or C-H functionalization. It is a practical reagent for proof-of-concept studies in an academic setting.

Application
Selection Property
Validation Focus
Medicinal chemistry lead optimization
-OCF2H substitution for lipophilicity and metabolic stability tuning
ADME profiling in lead series
Benzophenone SAR studies
Defined 4-OCF2H / 4'-F substitution pattern
Comparative biological activity across halogenated analogs
Agrochemical synthesis
Fluorinated benzophenone scaffold for fungicide design
Systemic activity and target-site binding screening
Synthetic methodology development
Reactive ketone and aromatic handles
Cross-coupling and C-H functionalization scope
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